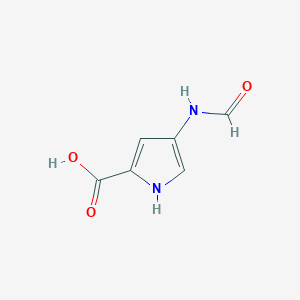
4-Formamido-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formamido-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formamido-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of readily available carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the use of primary diols and amines catalyzed by a stable manganese complex, which avoids the formation of unwanted by-products .
Industrial Production Methods: Industrial production of this compound often involves the use of bio-renewable feedstocks such as cellulose and chitin. By combining molecules from different origins, a protocol can be developed to optimize the use of atoms from renewable sources. For instance, the reaction of D-glucosamine and pyruvic acid has been identified as a promising route to produce pyrrole-2-carboxylic acid, a precursor to this compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-Formamido-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using metal hydrides or catalytic hydrogenation.
Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids yield substituted pyrroles.
Common Reagents and Conditions:
Oxidation: Copper(II) catalysts and air.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride in ionic liquids.
Major Products:
Oxidation: Oxidized pyrroles.
Reduction: Reduced pyrrole derivatives.
Substitution: N-substituted pyrroles.
Aplicaciones Científicas De Investigación
4-Formamido-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Formamido-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The formamido group allows the compound to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and effects .
Comparación Con Compuestos Similares
Pyrrole-2-carboxylic acid: A precursor to 4-Formamido-1H-pyrrole-2-carboxylic acid, used in similar applications.
N-substituted pyrroles: Compounds with various substituents on the nitrogen atom, exhibiting different reactivity and properties.
Uniqueness: this compound is unique due to its formamido group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its role as a versatile building block make it valuable in both research and industrial contexts.
Propiedades
Número CAS |
85406-57-1 |
|---|---|
Fórmula molecular |
C6H6N2O3 |
Peso molecular |
154.12 g/mol |
Nombre IUPAC |
4-formamido-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H6N2O3/c9-3-8-4-1-5(6(10)11)7-2-4/h1-3,7H,(H,8,9)(H,10,11) |
Clave InChI |
OKUQOGCLTASCBK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=C1NC=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12858322.png)
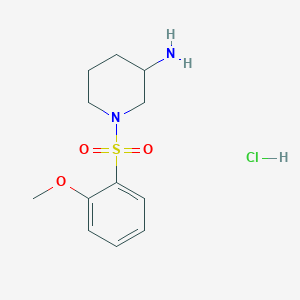
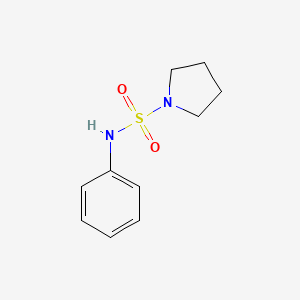

![N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-naphthalen-1-yloxyoxan-3-yl]acetamide](/img/structure/B12858345.png)
![5-Fluoro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B12858352.png)

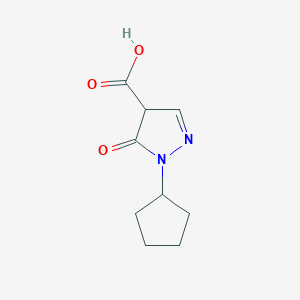
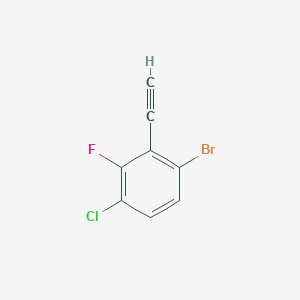

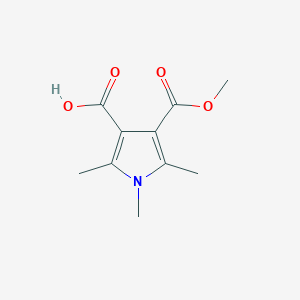

![2-Benzylidene-2H-benzo[d][1,3]dithiole 1,1,3,3-tetraoxide](/img/structure/B12858401.png)
![3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12858405.png)
